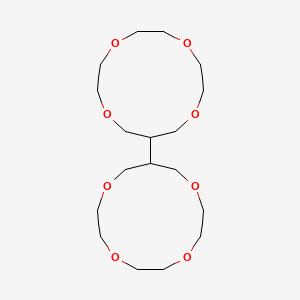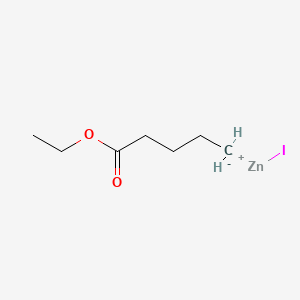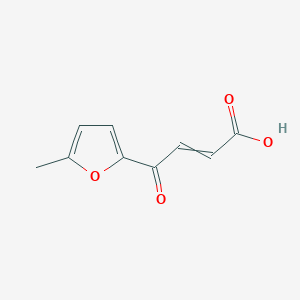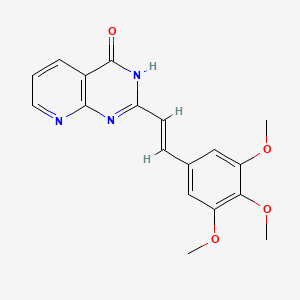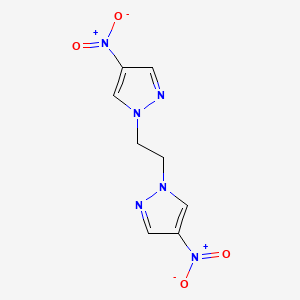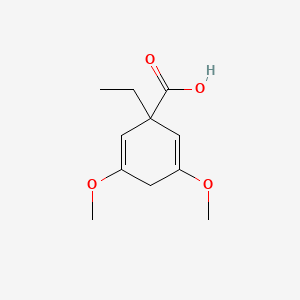![molecular formula C16H22Cl2N2O B14323996 1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride CAS No. 110429-19-1](/img/structure/B14323996.png)
1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is a chemical compound with a unique structure that includes two pyridinium rings connected by an oxybis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride typically involves the reaction of 4-ethylpyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridinium rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the pyridinium rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridinium derivatives with altered electronic properties.
Applications De Recherche Scientifique
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Oxybis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of ethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis[4-methyl-]: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is unique due to the presence of ethyl groups on the pyridinium rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
110429-19-1 |
|---|---|
Formule moléculaire |
C16H22Cl2N2O |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
4-ethyl-1-[(4-ethylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H22N2O.2ClH/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18;;/h5-12H,3-4,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
KIGILMPJXPNEIO-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)CC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




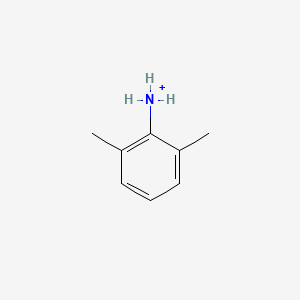
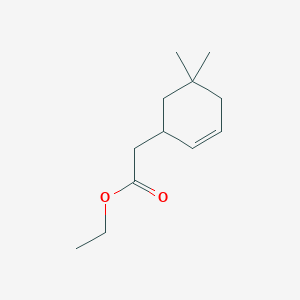
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
